2-(4-methoxyphenyl)-2-oxoethyl (2E)-3-phenylprop-2-enoate
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Overview
Description
2-(4-Methoxyphenyl)-2-oxoethyl 3-phenylacrylate is an organic compound that belongs to the class of cinnamic acid esters
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)-2-oxoethyl 3-phenylacrylate typically involves the esterification of cinnamic acid derivatives with appropriate alcohols. One common method involves the reaction of 2-methylcinnamic acid with 4-methoxyphenethyl alcohol in the presence of a coupling agent such as 2-methyl-6-nitrobenzoic anhydride and a catalyst like 4-dimethylaminopyridine . The reaction is carried out at room temperature for a specified duration to yield the desired ester.
Industrial Production Methods
Industrial production of this compound may involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, solvent-free reactions and microwave-assisted synthesis are explored to make the process more sustainable and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyphenyl)-2-oxoethyl 3-phenylacrylate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogens or nitro groups can be introduced using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: 4-Methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: 2-(4-Methoxyphenyl)-2-hydroxyethyl 3-phenylacrylate.
Substitution: 4-Bromo-2-(4-methoxyphenyl)-2-oxoethyl 3-phenylacrylate.
Scientific Research Applications
2-(4-Methoxyphenyl)-2-oxoethyl 3-phenylacrylate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Industry: Utilized in the production of fine chemicals and as a precursor for various industrial applications.
Mechanism of Action
The mechanism of action of 2-(4-Methoxyphenyl)-2-oxoethyl 3-phenylacrylate involves its interaction with specific molecular targets. For instance, its α-glucosidase inhibition activity is attributed to its ability to bind to the active site of the enzyme, thereby preventing the breakdown of carbohydrates into glucose . This interaction is facilitated by the compound’s structural features, such as the methoxy and phenyl groups, which enhance its binding affinity.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenethyl (E)-3-(o-tolyl)acrylate: Similar structure but with an o-tolyl group instead of a phenyl group.
Thiophene derivatives: Share some structural similarities and are used in similar applications.
Uniqueness
2-(4-Methoxyphenyl)-2-oxoethyl 3-phenylacrylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methoxyphenyl and phenylacrylate moieties contribute to its versatility in various chemical reactions and potential therapeutic applications.
Properties
Molecular Formula |
C18H16O4 |
---|---|
Molecular Weight |
296.3 g/mol |
IUPAC Name |
[2-(4-methoxyphenyl)-2-oxoethyl] (E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C18H16O4/c1-21-16-10-8-15(9-11-16)17(19)13-22-18(20)12-7-14-5-3-2-4-6-14/h2-12H,13H2,1H3/b12-7+ |
InChI Key |
UULPKDQVOYQNKP-KPKJPENVSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)COC(=O)/C=C/C2=CC=CC=C2 |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)COC(=O)C=CC2=CC=CC=C2 |
Origin of Product |
United States |
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